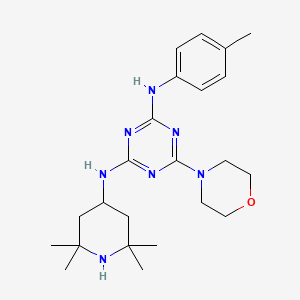

6-morpholino-N2-(2,2,6,6-tetramethylpiperidin-4-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Description

This compound is a substituted 1,3,5-triazine derivative featuring a morpholino group at position 6, a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl substituent at the N2 position, and a p-tolyl group at N3. Its structure combines electron-donating (morpholine) and sterically bulky (tetramethylpiperidine) moieties, which influence its physicochemical properties and biological activity. Such triazine derivatives are often explored for applications in medicinal chemistry and materials science due to their tunable reactivity and stability .

Properties

IUPAC Name |

4-N-(4-methylphenyl)-6-morpholin-4-yl-2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N7O/c1-16-6-8-17(9-7-16)24-19-26-20(28-21(27-19)30-10-12-31-13-11-30)25-18-14-22(2,3)29-23(4,5)15-18/h6-9,18,29H,10-15H2,1-5H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNYBSSASAYUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4CC(NC(C4)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-morpholino-N2-(2,2,6,6-tetramethylpiperidin-4-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a derivative of the triazine family known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

This compound features a triazine core with various substituents that enhance its biological properties. The presence of the morpholino and tetramethylpiperidine groups contributes to its lipophilicity and potential for cellular membrane permeability.

Biological Activity Overview

Research has indicated that triazine derivatives exhibit a broad spectrum of biological activities:

- Anticancer Activity : Triazine derivatives have shown significant anticancer properties through various mechanisms including apoptosis induction and inhibition of tumor cell proliferation. For instance, compounds with similar structures have been reported to inhibit enzymes involved in tumorigenesis and induce cell cycle arrest in cancer cells .

- Antimicrobial Activity : Some studies suggest that triazine derivatives possess antimicrobial properties against various pathogens. The modification of substituents on the triazine core can lead to enhanced antibacterial activity .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for cancer progression and microbial growth. This inhibition is often linked to structural interactions at the enzyme's active site .

The mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : Similar triazine derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

- Enzyme Binding : Molecular docking studies indicate that these compounds can effectively bind to non-metallic active sites of enzymes such as urease, which is crucial for their inhibitory action .

- Cell Cycle Arrest : Research indicates that certain modifications on the triazine structure can lead to significant cell cycle disruption in cancerous cells .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- A study demonstrated that derivatives of 1,3,5-triazine exhibited potent anticancer activity against various human tumor cell lines. These compounds were shown to inhibit cell proliferation significantly more than their unmodified counterparts .

- Another investigation focused on the antimicrobial efficacy of triazine derivatives against a range of bacterial strains. The results indicated that these compounds could serve as effective antimicrobial agents due to their ability to disrupt bacterial cell membranes .

Data Table: Biological Activities of Related Triazine Derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its structural similarity to other biologically active compounds. Research indicates that derivatives of triazines can exhibit various pharmacological activities:

- Antimicrobial Activity : Compounds containing triazine rings have been linked to antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents .

- Anticancer Properties : Studies have suggested that triazine derivatives possess anticancer activities, indicating their potential use in cancer therapy .

- CNS Activity : Certain derivatives have shown effects on the central nervous system, potentially serving as anxiolytics or antidepressants .

Material Science

The compound's stability and reactivity make it suitable for applications in material science:

- Stabilizers for Organic Materials : The derivatives of 2,2,6,6-tetramethylpiperidinol have been utilized as light stabilizers and heat stabilizers in polymers. This application is crucial for enhancing the longevity and durability of materials exposed to environmental stressors .

- Polymer Additives : The compound can be incorporated into polymer matrices to improve resistance against thermal and oxidative degradation .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate:

- Synthetic Pathways : The unique structure allows it to act as a precursor for synthesizing other complex molecules. Its reactivity can be exploited to create new compounds with desired properties .

- Heterocyclic Chemistry : The presence of multiple nitrogen atoms makes it a candidate for further functionalization and exploration in heterocyclic chemistry, contributing to the development of new chemical entities .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of triazine derivatives similar to 6-morpholino-N2-(2,2,6,6-tetramethylpiperidin-4-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine. Researchers found that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential use as chemotherapeutic agents .

Case Study 2: Material Stabilization

In another study focused on polymer science, researchers incorporated derivatives of this compound into polyolefins. The results demonstrated enhanced thermal stability and UV resistance compared to control samples without additives. This finding highlights the compound's utility in extending the lifespan of plastic materials used in outdoor applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Analysis

The compound’s structural analogs vary in substituents at the N2, N4, and C6 positions. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Differences in Physicochemical Properties

- Thermal Stability : Compounds with bulky substituents (e.g., tetramethylpiperidine) exhibit higher thermal stability than those with methoxy or chloro groups, as evidenced by their decomposition temperatures .

- Solubility: The morpholino group improves aqueous solubility relative to purely aromatic substituents (e.g., mesityl in 6a5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.